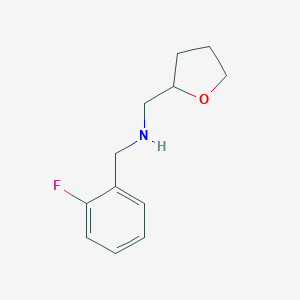
(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine” is a chemical compound with the molecular formula C12H16FNO . It is used in proteomics research .
Molecular Structure Analysis
The molecular weight of “(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine” is 209.26g/mol. The compound also exists as a hydrobromide salt with a molecular weight of 290.17g/mol .Physical And Chemical Properties Analysis
The boiling point of “(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine” is predicted to be 333.9° C at 760 mmHg . The refractive index is approximately 1.51 . The pKb value is predicted to be 8.01 .Aplicaciones Científicas De Investigación
Arylmethylidenefuranones and Nucleophilic Reactions
Arylmethylidenefuranones have been studied for their reactions with C- and N-nucleophiles, including amines of the heterocyclic series. These reactions yield a wide range of compounds such as amides, pyrrolones, and benzofurans, demonstrating the versatility of furanyl and benzyl components in synthetic chemistry (Kamneva, Anis’kova, & Egorova, 2018).
Synthesis of Fluorobenzyl Compounds
The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for various pharmaceuticals, illustrates the importance of fluorobenzyl compounds in medicinal chemistry. This research highlights efficient synthesis methods that could potentially apply to related compounds, including (2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, underscoring their utility in drug development (Qiu, Gu, Zhang, & Xu, 2009).
PFAS Removal with Amine-Functionalized Sorbents
Amine-functionalized sorbents have been evaluated for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, indicating the environmental application of amine compounds in water treatment technologies (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Advanced Materials and Polymers
The utility of furan derivatives, including those from reactions involving furanyl compounds like (2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, extends to the development of new materials and polymers. These compounds have potential applications in creating sustainable polymers and functional materials due to their structural versatility and reactivity (Chernyshev, Kravchenko, & Ananikov, 2017).
Reductive Amination and Catalysis
Research on reductive amination employing hydrogen showcases the significance of amine compounds in the synthesis of a wide array of amines, including pharmaceuticals and agrochemicals. This process highlights the role of catalysts in the efficient production of amine derivatives, potentially applicable to (2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine for generating novel CNS drugs and other therapeutic agents (Irrgang & Kempe, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11/h1-2,4,6,11,14H,3,5,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXJWOHQMGMWOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |
CAS RN |
510723-78-1 |
Source


|
| Record name | 2-Furanmethanamine, N-[(2-fluorophenyl)methyl]tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

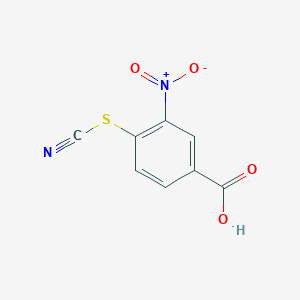
![N-[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B511340.png)
![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine](/img/structure/B511341.png)
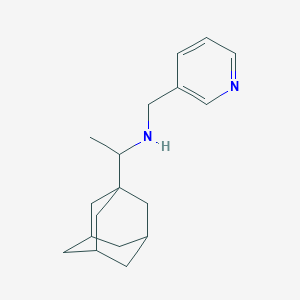
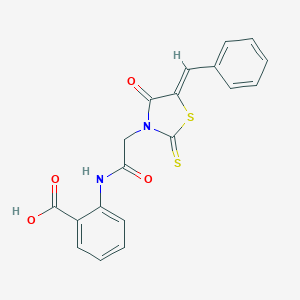

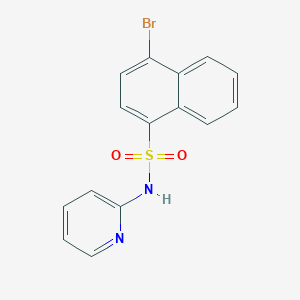
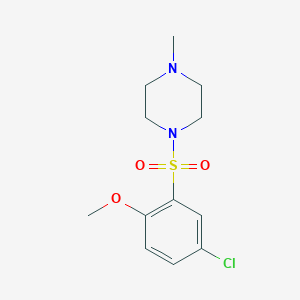
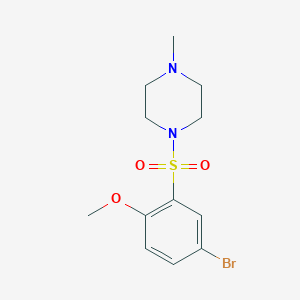
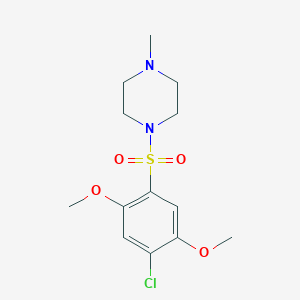
amine](/img/structure/B511365.png)
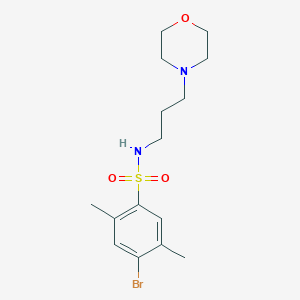
![2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide](/img/structure/B511372.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-1H-tetrazol-5-amine](/img/structure/B511381.png)